molecular formula C12H11ClN2O B8638257 4-(4-chlorophenoxy)benzene-1,2-diamine

4-(4-chlorophenoxy)benzene-1,2-diamine

Cat. No.: B8638257
M. Wt: 234.68 g/mol
InChI Key: BPJWXSXMZMHEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenoxy)benzene-1,2-diamine is a chemical compound supplied for laboratory research purposes. This product is intended for research and development use by qualified professionals and is not intended for human, veterinary, or diagnostic use. Researchers can inquire for detailed specifications, including purity, analytical data (such as NMR and MS), and available package sizes. Our products are guaranteed to meet the specifications stated on the certificate of analysis. For more information on pricing, delivery, and custom synthesis, please contact our technical support team.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

4-(4-chlorophenoxy)benzene-1,2-diamine

InChI

InChI=1S/C12H11ClN2O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H,14-15H2

InChI Key

BPJWXSXMZMHEME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)benzene-1,2-diamine typically involves the following steps:

    Nitration: The starting material, 1,2-diaminobenzene, undergoes nitration to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Etherification: The final step involves the etherification of the amino compound with p-chlorophenol under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(4-chlorophenoxy)benzene-1,2-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenoxy)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent. In a research article published in RSC Medicinal Chemistry, derivatives of 4-(4-chlorophenoxy)benzene-1,2-diamine exhibited significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The minimum inhibitory concentrations (MICs) were determined using a standardized method, revealing promising results for further development as antimycobacterial drugs .

CompoundMIC (μM)Activity Against
4-(4-Chlorophenoxy)benzene-1,2-diamine0.125 - 250M. tuberculosis
Clofazimine Analog0.5 - 1000M. avium

Antileishmanial and Antiplasmodial Properties

The compound is also a key reagent in synthesizing clofazimine analogs, which have shown antileishmanial and antiplasmodial activities. A study detailed the synthesis of these analogs, which were tested against Leishmania species and Plasmodium falciparum, demonstrating significant efficacy .

Dye Synthesis

4-(4-Chlorophenoxy)benzene-1,2-diamine is utilized in the preparation of various dyes, particularly monoaminophenazine dyes. These dyes are notable for their vibrant colors and stability, making them suitable for applications in textiles and coatings .

Dye TypeApplicationStability
Monoaminophenazine DyesTextilesHigh
Benzoimidazolin-2-one DyesCoatingsModerate

Antimicrobial Activity Assessment

A study conducted at Al-Azhar University evaluated the antimicrobial properties of synthesized compounds derived from 4-(4-chlorophenoxy)benzene-1,2-diamine. The compounds were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, revealing effective inhibition with varying degrees of activity compared to standard antibiotics .

Table: Antimicrobial Activity Results

Bacterial StrainInhibition Zone (mm)MIC (μg/mL)
Staphylococcus aureus226.25
Escherichia coli2012.5

Structure-Activity Relationship Studies

In-depth structure-activity relationship (SAR) studies have been conducted to understand how modifications to the chemical structure impact biological activity. The presence of electron-withdrawing groups like chlorine significantly enhances antimicrobial efficacy by improving binding affinity to target sites .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)benzene-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4-(4-chlorophenoxy)benzene-1,2-diamine and related compounds:

Compound Molecular Formula Substituents Molecular Weight Key Properties Applications
4-(4-Chlorophenoxy)benzene-1,2-diamine C₁₂H₁₁ClN₂O 4-(4-Cl-phenoxy) 218.68 Electron-withdrawing Cl enhances acidity of NH₂; slower condensation kinetics . Precursor for antitumor agents, antiplasmodials, and benzimidazoles .
4-Phenoxybenzene-1,2-diamine C₁₂H₁₂N₂O 4-phenoxy (no Cl) 200.24 Electron-donating phenoxy group increases reaction rate with carbonyls . Synthesis of less polar benzimidazoles; limited bioactivity .
4-Chloro-3-fluorobenzene-1,2-diamine C₆H₆ClFN₂ 4-Cl, 3-F 160.58 Dual halogenation amplifies electron-withdrawing effects; high reactivity . Used in high-resolution crystallography and metal-ligand complexes .
N1-(4-Chlorophenyl)benzene-1,2-diamine C₁₂H₁₁ClN₂ N1-(4-Cl-phenyl) 218.68 Chlorophenyl group enhances lipophilicity; moderate bioactivity . Intermediate in antipsychotic drugs (e.g., clozapine analogs) .
4-(2-Morpholinoethoxy)benzene-1,2-diamine triHCl C₁₂H₁₉N₃O₂·3HCl 4-(morpholinoethoxy) 346.68 Bulky substituent improves solubility; hydrochloride salt enhances stability . Targeted in CNS drug development due to blood-brain barrier penetration .

Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., 4-Cl-phenoxy, 4-Cl-3-F) reduce electron density on the diamine, slowing condensation reactions but increasing stability in acidic conditions . Electron-donating groups (e.g., phenoxy, methoxy) accelerate reactions with carbonyl substrates but may reduce metabolic stability .

Biological Activity: 4-(4-Chlorophenoxy)benzene-1,2-diamine derivatives show promise in antitumor and antiplasmodial applications due to enhanced binding to enzyme active sites . N1-(4-Chlorophenyl)benzene-1,2-diamine is critical in synthesizing clozapine-like drugs, where the chlorophenyl group modulates dopamine receptor affinity .

Bulky substituents (e.g., morpholinoethoxy) require tailored purification methods, such as silica gel chromatography with gradient elution .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-chlorophenoxy)benzene-1,2-diamine, and what analytical techniques validate its purity?

  • Methodology : Synthesis typically involves nucleophilic aromatic substitution or oxidative coupling. For example, electrochemical P–N/O coupling under mild conditions (e.g., flow electrosynthesis at 5–10 mA current with Pt electrodes) can generate arylphosphinamides from amines like benzene-1,2-diamine derivatives . Post-synthesis, purity is validated via HPLC, NMR (e.g., resolving aromatic protons at δ 6.5–8.0 ppm), and mass spectrometry. Crystallization in polar solvents (e.g., ethanol/water mixtures) followed by single-crystal X-ray diffraction (SCXRD) confirms structural integrity .

Q. How is the crystal structure of 4-(4-chlorophenoxy)benzene-1,2-diamine determined, and what software tools are recommended for refinement?

  • Methodology : SCXRD data are collected using Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K. Structure solution employs direct methods (e.g., SHELXT ), followed by refinement with SHELXL (e.g., anisotropic displacement parameters for non-H atoms). Visualization and analysis of hydrogen-bonding networks are performed using Mercury, which enables overlay comparisons and Hirshfeld surface analysis .

Q. What safety precautions are critical when handling reactive intermediates during synthesis?

  • Methodology : Use inert atmosphere (N₂/Ar) for air-sensitive steps (e.g., amine deprotonation). Chlorinated intermediates require fume hoods and PPE due to toxicity (R20/21/22 codes ). Monitor exothermic reactions (e.g., coupling steps) with temperature probes to prevent thermal runaway .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during refinement (e.g., disorder, twinning)?

  • Methodology : For disordered regions, split atomic positions with occupancy factors refined isotropically (e.g., SHELXL’s PART instruction ). For twinned data, apply twin-law matrices (e.g., BASF parameter in SHELXL) and validate via R-factor convergence (<5% difference between R₁ and wR₂). Mercury’s validation tools (e.g., electron density maps) help identify missed symmetry .

Q. What strategies optimize electrochemical synthesis of derivatives with improved selectivity?

  • Methodology : Fine-tune reaction conditions:

  • Electrode material : Pt anodes enhance P–N coupling efficiency over carbon .
  • Solvent : Acetonitrile improves charge transfer vs. DMF.
  • Additives : LiClO₄ (0.1 M) as supporting electrolyte reduces side reactions.
    Monitor reaction progress via in-situ FTIR or cyclic voltammetry to detect intermediates.

Q. How can computational modeling guide the design of derivatives with tailored electronic properties?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict substituent effects on HOMO-LUMO gaps. For example, electron-withdrawing groups (e.g., -CF₃) lower LUMO levels, enhancing redox activity. Validate predictions via UV-Vis spectroscopy and cyclic voltammetry .

Q. What are the challenges in analyzing tautomeric equilibria of 4-(4-chlorophenoxy)benzene-1,2-diamine derivatives?

  • Methodology : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe tautomer shifts (e.g., amine ↔ imine). SCXRD at multiple temperatures (100–298 K) can capture static disorder indicative of tautomerism. Pair with IR spectroscopy to track N–H stretching modes (3100–3500 cm⁻¹) .

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